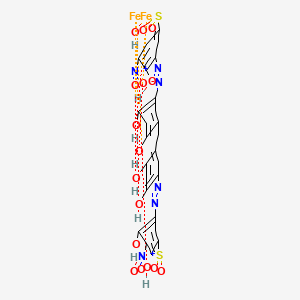
(mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron is a complex coordination compound featuring iron atoms coordinated with azo and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron typically involves the reaction of iron salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction and formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the iron centers are oxidized to higher oxidation states.
- Reduction: It can also be reduced, leading to changes in the oxidation state of the iron atoms.
- Substitution: The azo and sulfonate groups can participate in substitution reactions, where other ligands replace these groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
- Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction may produce lower oxidation state complexes.
科学的研究の応用
Chemistry::
- Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
- Employed in the synthesis of other complex coordination compounds.
- Studied for its potential interactions with biological molecules, which could lead to applications in bioinorganic chemistry.
- Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in materials science for the development of new materials with specific electronic or magnetic properties.
作用機序
The mechanism by which [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron exerts its effects involves coordination chemistry principles. The iron centers can undergo redox reactions, facilitating electron transfer processes. The azo and sulfonate groups can interact with various substrates, leading to catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Similar Compounds::
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxybenzenesulfonato]]]diiron: Similar structure but lacks the nitro groups.
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-3-nitrobenzenesulfonato]]]diiron: Similar structure with nitro groups in different positions.
Uniqueness: The presence of nitro groups in [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron imparts unique electronic properties, making it distinct from other similar compounds
特性
CAS番号 |
85392-58-1 |
|---|---|
分子式 |
C25H18Fe2N6O16S2 |
分子量 |
834.3 g/mol |
IUPAC名 |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-20-8-22(34)14(26-28-16-4-12(48(42,43)44)6-18(24(16)36)30(38)39)2-10(20)1-11-3-15(23(35)9-21(11)33)27-29-17-5-13(49(45,46)47)7-19(25(17)37)31(40)41;;/h2-9,32-37H,1H2,(H,42,43,44)(H,45,46,47);; |
InChIキー |
ZFVDBIKQBZBCJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




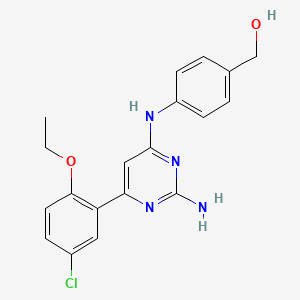
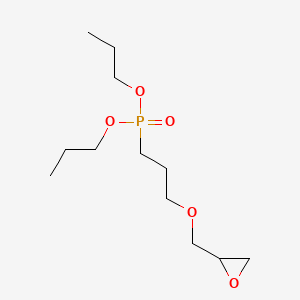
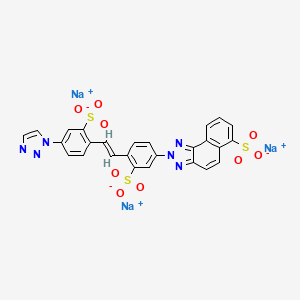
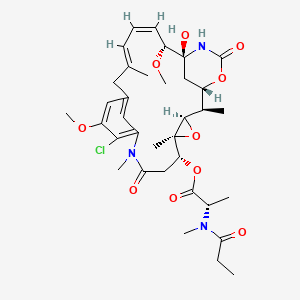

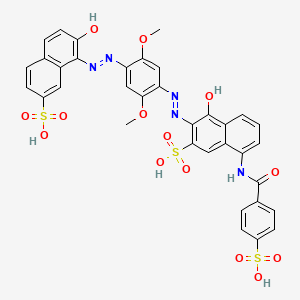
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
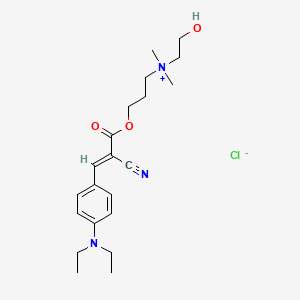
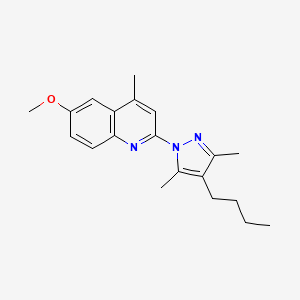
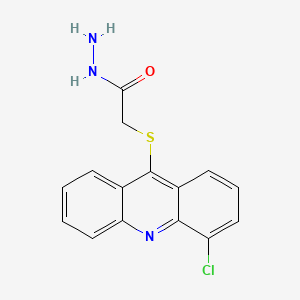
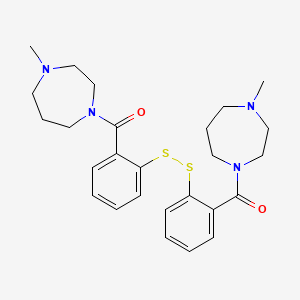
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
